Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate
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Overview
Description
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate is an organic compound belonging to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, is characterized by its complex structure, which includes a benzyl(ethyl)amino group and a diazenyl group attached to a benzoate ester.
Preparation Methods
The synthesis of methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate typically involves the reaction of methyl benzoate with appropriate reagents to introduce the benzyl(ethyl)amino and diazenyl groups. The reaction conditions often require an acid catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using acid chlorides or anhydrides with alcohols .
Chemical Reactions Analysis
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include Grignard reagents, which react with the ester carbonyl carbon to form tertiary alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate exerts its effects involves interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate can be compared with other esters and diazenyl compounds:
Methyl benzoate: A simpler ester that lacks the diazenyl and benzyl(ethyl)amino groups.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Diazenyl compounds: Compounds containing the diazenyl group, which are often used in dyes and pigments.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
59528-02-8 |
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Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C23H23N3O2/c1-3-26(17-18-9-5-4-6-10-18)20-15-13-19(14-16-20)24-25-22-12-8-7-11-21(22)23(27)28-2/h4-16H,3,17H2,1-2H3 |
InChI Key |
BABIAFLZVRHVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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